molecular formula C18H12N2O2 B11520676 (1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)[(4-methylphenyl)amino]acetonitrile

(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)[(4-methylphenyl)amino]acetonitrile

Cat. No.: B11520676
M. Wt: 288.3 g/mol
InChI Key: PRIFNPLQBGUJIN-UHFFFAOYSA-N
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Description

This compound features a conjugated system comprising a 1,3-indandione core fused with an acetonitrile group substituted by a 4-methylphenylamino moiety. The indandione moiety (two ketone groups on a bicyclic indene framework) confers electron-withdrawing properties, while the 4-methylphenyl group introduces steric and electronic modulation.

Properties

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

IUPAC Name

1-hydroxy-N-(4-methylphenyl)-3-oxoindene-2-carboximidoyl cyanide

InChI

InChI=1S/C18H12N2O2/c1-11-6-8-12(9-7-11)20-15(10-19)16-17(21)13-4-2-3-5-14(13)18(16)22/h2-9,21H,1H3

InChI Key

PRIFNPLQBGUJIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C(C#N)C2=C(C3=CC=CC=C3C2=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)-2-[(4-METHYLPHENYL)AMINO]ACETONITRILE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indene Derivative: Starting from a suitable indene precursor, the 1,3-dioxo group can be introduced through oxidation reactions.

    Nitrile Introduction: The final step involves the formation of the nitrile group, often through dehydration of an amide intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenation reagents like bromine (Br2) or chlorination agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology and Medicine

Industry

In industry, it might be used in the development of new materials, such as polymers or advanced coatings, due to its structural properties.

Mechanism of Action

The mechanism by which 2-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)-2-[(4-METHYLPHENYL)AMINO]ACETONITRILE exerts its effects would depend on its specific application. For example, in a biochemical context, it might interact with specific enzymes or receptors, altering their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the amino group or modifications to the indandione core. Key comparisons are summarized below:

Table 1: Comparison of Structural and Physical Properties

Compound Name Substituents on Amino Group Molecular Formula Molecular Weight (g/mol) Key Features Reference
(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)[(4-methylphenyl)amino]acetonitrile 4-Methylphenyl C₁₈H₁₃N₃O₂ 303.32 Electron-donating methyl group enhances lipophilicity; indandione stabilizes conjugation. N/A (Target)
2-(1,3-Dioxoinden-2-ylidene)-2-[(2-pyridinylmethyl)amino]acetonitrile 2-Pyridinylmethyl C₁₇H₁₁N₃O₂ 289.29 Pyridine ring introduces basicity; potential for metal coordination.
2-(1,3-Dioxoinden-2-ylidene)-2-[(6-methoxy-3-pyridinyl)amino]acetonitrile 6-Methoxy-3-pyridinyl C₁₇H₁₁N₃O₃ 305.29 Methoxy group improves solubility; pyridine modulates electronic effects.
2-(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)-3-(4-nitrophenyl)-hexahydro-spiro 4-Nitrophenyl C₂₈H₁₉N₃O₄ 461.47 Nitro group enhances electron-withdrawing effects; spirocyclic complexity.

Electronic and Steric Effects

  • Electron-donating vs. withdrawing groups: The 4-methylphenyl group in the target compound donates electrons via its methyl substituent, increasing electron density at the amino nitrogen. In contrast, analogs with pyridinyl groups (e.g., ) exhibit mixed electronic effects due to the pyridine’s aromatic nitrogen, which can act as a weak electron-withdrawing group.
  • Steric hindrance : Bulkier substituents (e.g., pyridinylmethyl in ) may hinder rotational freedom, affecting binding interactions in biological systems compared to the smaller 4-methylphenyl group.

Solubility and Reactivity

  • The methoxy-substituted pyridine analog () likely exhibits improved aqueous solubility due to the polar methoxy group, whereas the target compound’s 4-methylphenyl group enhances lipophilicity, favoring membrane permeability.
  • Reactivity in nucleophilic addition or cycloaddition reactions (e.g., [3+2] cycloadditions as in ) may vary due to differences in electron density at the acetonitrile carbon.

Computational Similarity Analysis

Using Tanimoto and Dice similarity indices (common metrics for molecular fingerprints, as noted in ), the target compound shows moderate similarity (~0.6–0.7 Tanimoto score) to pyridinyl-substituted analogs due to shared indandione and acetonitrile motifs. However, divergence increases with substituent differences (e.g., 4-methylphenyl vs. pyridinyl groups), reducing similarity scores to <0.4. Graph-based comparisons () would highlight topological disparities in branching and ring systems.

Biological Activity

The compound (1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)[(4-methylphenyl)amino]acetonitrile is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a dioxo group, an indene moiety, and an acetonitrile functional group, making it a candidate for various biological activities. This article reviews its biological activity based on available research findings.

Structural Overview

The compound's unique structure can be analyzed as follows:

  • Dioxo Group : Provides potential for reactivity and interaction with biological targets.
  • Indene Moiety : May contribute to the compound's pharmacological properties.
  • Acetonitrile Group : Enhances solubility and bioavailability.

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit antioxidant properties. For instance, derivatives of 1,3-dioxoisoindolin have shown significant DPPH radical scavenging activity, outperforming ascorbic acid in some cases . This suggests that this compound may also possess notable antioxidant capabilities.

Anticancer Activity

Studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For example:

  • Compounds similar to those containing the indene structure showed higher cytotoxicity against glioblastoma U-87 cells compared to triple-negative breast cancer MDA-MB-231 cells .
  • The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparative Analysis of Similar Compounds

To better understand the potential of this compound, a comparison with structurally related compounds can be made:

Compound NameStructural FeaturesNotable Activities
4-MethylphenylacetamideAmide group; similar aromatic ringAnalgesic properties
Indole derivativesIndole ring; diverse substitutionsAnticancer activity
1,3-DiphenylureaUrea linkage; phenyl groupsAntimicrobial effects

Study on Hydrazone Derivatives

A study conducted on hydrazone derivatives indicated that those with similar dioxo structures exhibited enhanced antioxidant and anticancer activities. The synthesized compounds were tested against glioblastoma and breast cancer cell lines, showing promising results in inhibiting cell viability .

Inhibition Studies

Inhibition studies on MAO-A and MAO-B enzymes revealed that certain derivatives could significantly inhibit these enzymes at low concentrations. Such activities are crucial for understanding the therapeutic potential of this compound in treating neurodegenerative diseases .

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